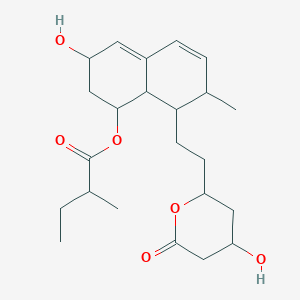
PravastatinLactone-d3
Cat. No. B8083479
Key on ui cas rn:
81131-71-7
M. Wt: 406.5 g/mol
InChI Key: OQARDMYXSOFTLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05155229
Procedure details


To a dry 100 ml round-bottomed flask equipped with a stir bar and CaSO4 drying tube was added 3.32 g (7.44 mmol) of pravastatin, 3.47 g (16.8 mmol) of dicyclohexylcarbodiimide (DCC), 1.93 g (16.8 mmol) of N-hydroxysuccinimide and 50 ml of dry dimethylformamide (DMF) (distilled from CaO) and the mixture stirred at room temperature for 16 hours. The resulting suspension was filtered and the filtrate evaporated at 30° C. under reduced pressure. The residue was taken up in 50 ml of 20:1 CHCl3 :MeOH, filtered and evaporated. The resulting yellow oil was applied to 300 g of silica gel and eluted in a stepwise manner (1 liter of 40:1 CHCl3 :MeOH; 1 liter of 30:1 CHCl3 :MeOH, 1 liter of 20:1 CHCl3 :MeOH). The product was eluted with the 20:1 eluant. The good fractions (TLC, 8:1 CHCl3 :isopropyl alcohol (IPA) were combined and evaporated and the resulting oil triturated with ether to yield 2.15 g (71%) of the title compound as a white powder.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH2:2][C@@H:3]([C:5]([O:7][C@@H:8]1[C@@H:13]2[C@@H:14]([CH2:19][CH2:20][C@@H:21](O)[CH2:22][C@@H:23]([OH:28])[CH2:24][C:25]([OH:27])=[O:26])[C@@H:15]([CH3:18])[CH:16]=[CH:17][C:12]2=[CH:11][C@@H:10]([OH:30])[CH2:9]1)=[O:6])[CH3:4].C1(N=C=NC2CCCCC2)CCCCC1.ON1C(=O)CCC1=O>CN(C)C=O>[CH3:4][CH:3]([CH2:2][CH3:1])[C:5]([O:7][CH:8]1[CH:13]2[C:12]([CH:17]=[CH:16][CH:15]([CH3:18])[CH:14]2[CH2:19][CH2:20][CH:21]2[CH2:22][CH:23]([OH:28])[CH2:24][C:25](=[O:26])[O:27]2)=[CH:11][CH:10]([OH:30])[CH2:9]1)=[O:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.32 g
|
|
Type
|
reactant
|
|
Smiles
|
CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O
|
|
Name
|
|
|
Quantity
|
3.47 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
|
Name
|
|
|
Quantity
|
1.93 g
|
|
Type
|
reactant
|
|
Smiles
|
ON1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred at room temperature for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a dry 100 ml round-bottomed flask equipped with a stir bar and CaSO4 drying tube
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting suspension was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate evaporated at 30° C. under reduced pressure
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
MeOH, filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted in a stepwise manner (1 liter of 40:1 CHCl3 :MeOH; 1 liter of 30:1 CHCl3 :MeOH, 1 liter of 20:1 CHCl3 :MeOH)
|
WASH
|
Type
|
WASH
|
|
Details
|
The product was eluted with the 20:1 eluant
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting oil triturated with ether
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(=O)OC1CC(C=C2C=CC(C(C12)CCC1OC(CC(C1)O)=O)C)O)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.15 g | |
| YIELD: PERCENTYIELD | 71% | |
| YIELD: CALCULATEDPERCENTYIELD | 71.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

